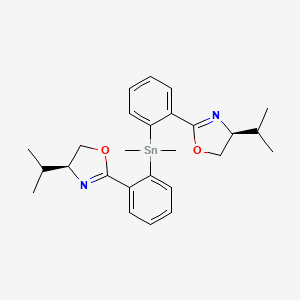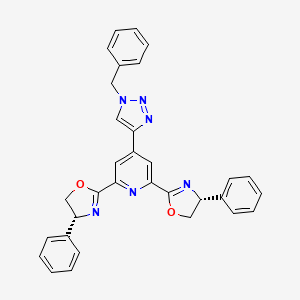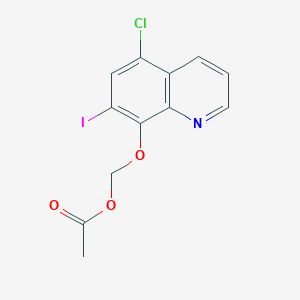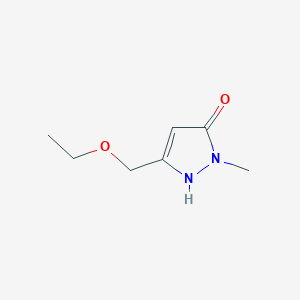
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxymethyl group at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 5-position of the pyrazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases.
Condensation: Aldehydes, ketones, and acid catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Condensation: Formation of larger heterocyclic compounds.
科学的研究の応用
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-(Ethoxymethyl)-1-ethyl-1H-pyrazol-5-ol: Similar structure but with an ethyl group instead of a methyl group at the 1-position.
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-4-ol: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.
Uniqueness
3-(Ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is unique due to the specific combination of its functional groups and their positions on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-11-5-6-4-7(10)9(2)8-6/h4,8H,3,5H2,1-2H3 |
InChIキー |
CEJZSLCRCAGSLJ-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC(=O)N(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
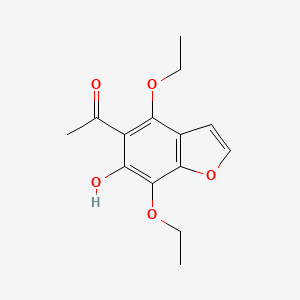
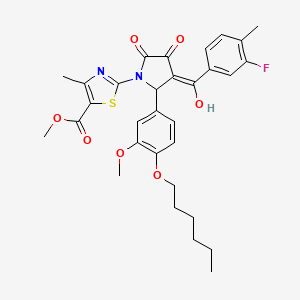
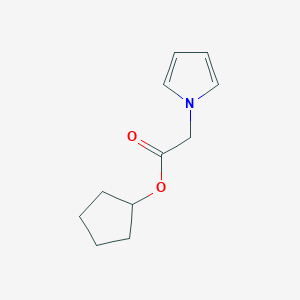

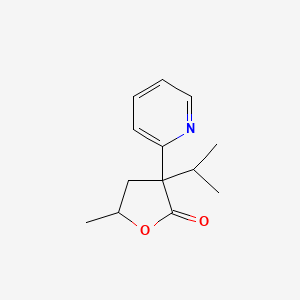
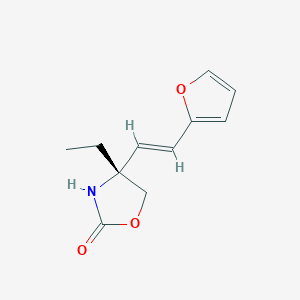
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
